Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Importance of Substituted Indole-3-Carbaldehydes in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Indole-3-Carbaldehydes in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among the vast landscape of indole derivatives, those functionalized at the 3-position with a carbaldehyde group are of particular strategic importance. This aldehyde functionality serves as a versatile synthetic handle, enabling a diverse array of chemical transformations for the construction of complex molecular architectures.[2] The introduction of substituents on the indole ring, such as a chloro group at the 5-position and an ethyl group at the 1-position, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity.
This technical guide provides an in-depth, field-proven methodology for the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, a key intermediate for the development of novel therapeutic agents. The presented synthetic strategy is a robust two-step process, commencing with the N-ethylation of 5-chloro-1H-indole, followed by a Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles and experimental considerations.
Overall Synthetic Strategy
The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is efficiently achieved through a two-step sequence as illustrated below. The initial step involves the selective N-alkylation of the commercially available 5-chloro-1H-indole. The subsequent and final step is the regioselective formylation at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction.
Caption: Mechanism of N-ethylation of 5-chloro-1H-indole.
Experimental Protocol: Synthesis of 5-chloro-1-ethyl-1H-indole
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Equivalents
Amount
5-chloro-1H-indole
151.59
1.0
5.00 g
Sodium Hydride (60% dispersion in mineral oil)
24.00
1.2
1.59 g
Ethyl Iodide
155.97
1.2
4.3 mL
Anhydrous N,N-Dimethylformamide (DMF)
-
-
50 mL
Saturated aqueous NH₄Cl solution
-
-
-
Ethyl acetate
-
-
-
Brine
-
-
-
Anhydrous Sodium Sulfate
-
-
-
Procedure:
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-chloro-1H-indole (5.00 g, 33.0 mmol).
Add anhydrous DMF (50 mL) and stir until the starting material is fully dissolved.
Cool the solution to 0 °C in an ice-water bath.
Carefully add sodium hydride (1.59 g of 60% dispersion, 39.6 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add ethyl iodide (4.3 mL, 52.8 mmol) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford 5-chloro-1-ethyl-1H-indole as a clear oil.
Part 2: Vilsmeier-Haack Formylation of 5-chloro-1-ethyl-1H-indole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3]For indoles, this reaction proceeds with high regioselectivity at the electron-rich C3 position.
Mechanistic Rationale
The Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
[4]
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Attack: The electron-rich C3 position of 5-chloro-1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.
Aromatization and Hydrolysis: Subsequent loss of a proton restores the aromaticity of the indole ring, forming an iminium salt. This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
[4]
physicochemical properties of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Executive Summary 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by an electron-deficient indole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by an electron-deficient indole core (due to the C5-chlorine) and a lipophilic N1-ethyl tail, this scaffold serves as a critical "warhead" precursor in drug discovery.[1][2] Its C3-aldehyde functionality allows for rapid diversification via condensation reactions (Knoevenagel, Schiff base formation), making it a staple in the development of anticancer (tubulin polymerization inhibitors) and antiviral agents.[1][2]
This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and reactivity patterns, designed to support researchers in optimizing yield and stability during experimental workflows.[1][2]
The molecule features a 5-chloroindole core acting as a rigid hydrophobic scaffold.[1][2] The N1-ethyl group eliminates the hydrogen bond donor capacity of the indole nitrogen, significantly altering solubility and crystal packing compared to its N-H parent analog (5-chloroindole-3-carboxaldehyde).[1][2]
Solubility: Insoluble in water.[1][2] Highly soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1][2] Moderate solubility in Ethanol/Methanol (often requires heating).[1][2]
Stability: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (5-chloro-1-ethylindole-3-carboxylic acid) upon prolonged exposure to atmospheric oxygen.[1][2]
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthetic Pathway: The Vilsmeier-Haack Protocol[1][2]
The most robust synthesis involves a sequential two-step workflow starting from commercially available 5-chloroindole.[1][2] The order of operations is critical: N-alkylation must precede formylation to prevent side reactions and ensure regioselectivity.
Mechanism of Action[1][2]
N-Alkylation: The indole nitrogen is deprotonated (pKa ~16) to increase nucleophilicity, allowing SN2 attack on ethyl iodide.[1][2]
Vilsmeier-Haack Formylation: The electron-rich C3 position attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis to reveal the aldehyde.[1][2]
Experimental Workflow Diagram
Figure 1: Sequential synthesis workflow ensuring high regioselectivity at the C3 position.
Detailed Protocol (Self-Validating)
Step 1: N-Alkylation
Suspend Sodium Hydride (1.2 eq, 60% dispersion) in anhydrous DMF under Argon.
Cool to 0°C. Add 5-chloroindole (1.0 eq) solution dropwise. Observation: Gas evolution (
Stir for 30 min. Add Ethyl Iodide (1.2 eq) dropwise.[1][2]
Warm to RT and stir for 4h. Validation: TLC (Hexane:EtOAc 9:[1][2][5]1) should show disappearance of starting material (Rf ~0.[1][2]3) and appearance of a faster-moving spot (Rf ~0.7, N-ethyl product).[1][2]
The C3-aldehyde is the primary handle for diversification.[1][2] The 5-chloro substituent adds metabolic stability (blocking P450 oxidation at the 5-position) and enhances lipophilicity.[1][2]
Key Transformations
The aldehyde undergoes classical carbonyl chemistry, but the electron-donating nature of the indole ring reduces its electrophilicity slightly compared to benzaldehyde.[1][2]
Figure 2: Divergent synthetic utility of the aldehyde warhead.
Application Logic
Schiff Bases (Hydrazones): Reaction with isoniazid or similar hydrazides yields compounds often tested for anti-tubercular activity.[1][2] The N-ethyl group improves cell permeability compared to the N-H analogs.[1][2]
Chalcones: Condensation with acetophenones yields indole-chalcones, potent tubulin polymerization inhibitors.[1][2]
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
Handling: The compound is an aldehyde and a potential sensitizer.[2] Use standard PPE (Nitrile gloves, safety glasses).[1][2]
Spill Cleanup: Adsorb with inert material (vermiculite).[1][2] Do not flush into surface water; indoles can be toxic to aquatic life.[1][2]
References
BLDpharm. (2023).[1][2] 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde Product Sheet (CAS 1134334-31-8).[1][2][3] Retrieved from [1][2]
PubChem. (2023).[2] 5-chloro-1H-indole-3-carbaldehyde (Parent Analog Data).[1][2][6][7] National Library of Medicine.[1][2] Retrieved from [1][2]
El-Sawy, E. R., et al. (2017).[1][2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5).[1][2] (Provides mechanistic basis for Vilsmeier-Haack on indoles).
Sigma-Aldrich. (2023).[1][2] 5-Chloroindole-3-carboxaldehyde Safety Data Sheet. Retrieved from [1][2][6]
spectroscopic data for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the (CAS No. 1134334-31-8), a substituted...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1134334-31-8), a substituted indole derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of how each analytical technique—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—contributes to the unambiguous structural elucidation of the molecule. We delve into the causality behind experimental choices, provide field-proven protocols, and interpret the resulting data with authoritative grounding. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for the characterization of complex organic molecules.
Introduction and Molecular Overview
Indole derivatives are a cornerstone of numerous pharmaceuticals and biologically active compounds.[1] Their structural characterization is a critical step in any research and development pipeline, ensuring identity, purity, and conformity. 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a specific analogue whose electronic and steric properties are modulated by the presence of an electron-withdrawing chlorine atom at the C5 position, an ethyl group at the N1 position, and an aldehyde at the C3 position. These features make its precise characterization essential for understanding its reactivity and potential biological interactions.
This guide provides a multi-faceted spectroscopic profile of the title compound, establishing a benchmark for its identification.
Table 1: Physicochemical Properties of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Below is the annotated molecular structure, which will be referenced throughout the spectroscopic analysis sections.
Caption: Annotated structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the compound's structure.
Expertise & Experience: Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal that does not interfere with key regions of the spectrum.[3][4] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its single, sharp signal does not overlap with most analyte signals.
Trustworthiness: Standard Operating Protocol
Protocol 2.1: NMR Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
Homogenization: Gently vortex the tube until the sample is fully dissolved.
Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs for ¹H (proton) and ¹³C (CPD - composite pulse decoupling) are used.
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum and integrate the ¹H signals.
Authoritative Grounding: Data Interpretation
The proton NMR spectrum provides a wealth of information based on chemical shift (δ), signal multiplicity, and integration. The electron-withdrawing nature of the chlorine atom at C5 and the aldehyde at C3 significantly influences the chemical shifts of the aromatic protons.[5]
Table 2: ¹H NMR Data for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
9.96
Singlet (s)
1H
Aldehyde-H (CHO)
8.31
Singlet (s)
1H
H-4
7.75
Singlet (s)
1H
H-2
7.29
Doublet (d), J=1.2 Hz
2H
H-6, H-7
4.22
Quartet (q), J=7.3 Hz
2H
N-CH₂-CH₃
1.55
Triplet (t), J=7.3 Hz
3H
N-CH₂-CH₃
Data sourced from supporting information by Wang et al.[3]
Aldehyde Proton (9.96 ppm): This highly deshielded singlet is characteristic of an aldehyde proton, shifted downfield by the strong electron-withdrawing effect of the carbonyl oxygen.
Aromatic Protons (8.31 - 7.29 ppm):
The singlet at 8.31 ppm is assigned to H-4, which is deshielded by the adjacent chlorine atom and the ring current.
The singlet at 7.75 ppm corresponds to H-2 on the pyrrole ring, positioned between the nitrogen and the aldehyde-bearing carbon.
The doublet at 7.29 ppm, integrating to 2H, represents the H-6 and H-7 protons. The small coupling constant suggests long-range coupling.
Ethyl Group Protons (4.22 and 1.55 ppm):
The quartet at 4.22 ppm is characteristic of a methylene (CH₂) group adjacent to a methyl (CH₃) group. Its downfield shift confirms its attachment to the electronegative nitrogen atom.
The triplet at 1.55 ppm is the corresponding methyl (CH₃) group, coupled to the adjacent methylene group. The coupling constant (J = 7.3 Hz) is identical for the quartet and triplet, confirming their connectivity.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Table 3: ¹³C NMR Data for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
184.17
C=O (Aldehyde)
138.00
C-2
135.36
C-7a
128.93
C-5
126.44
C-3a
124.33
C-6
121.77
C-4
117.65
C-3
110.95
C-7
42.11
N-CH₂
15.02
N-CH₂-CH₃
Data sourced from supporting information by Wang et al.[3]
Carbonyl Carbon (184.17 ppm): This signal is in the typical downfield region for an aldehyde carbonyl carbon.
Aromatic & Heterocyclic Carbons (110.95 - 138.00 ppm): This cluster of signals corresponds to the nine carbons of the indole ring system. The C-5 carbon, directly attached to chlorine, is observed at 128.93 ppm. The C-2 and C-7a carbons are significantly downfield as expected.
Ethyl Carbons (42.11 and 15.02 ppm): The signal at 42.11 ppm is the N-attached methylene carbon, while the upfield signal at 15.02 ppm is the terminal methyl carbon.
An In-depth Technical Guide to the Mass Spectrometry of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative of interest in medicinal chemistry and drug development. The indol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative of interest in medicinal chemistry and drug development. The indole scaffold is a prominent feature in many biologically active compounds, and understanding the structural properties of its analogs is crucial for the development of new therapeutic agents.[1][2] Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of such molecules. This guide provides an in-depth exploration of the mass spectrometric behavior of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, offering insights into its ionization, fragmentation patterns, and the analytical methodologies for its characterization.
Molecular Profile and Isotopic Distribution
A foundational aspect of mass spectrometry is the accurate determination of the analyte's molecular weight and the interpretation of its isotopic pattern.
Table 1: Molecular Properties of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
The presence of a chlorine atom significantly influences the isotopic signature of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] Consequently, the mass spectrum of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde will exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic signature is a key diagnostic tool for identifying chlorinated compounds in a complex matrix.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical in mass spectrometry as it dictates the nature of the ions generated and the extent of fragmentation. For 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, both soft and hard ionization methods are applicable, each providing complementary information.
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This provides a detailed "fingerprint" mass spectrum rich in structural information. The resulting fragmentation patterns are invaluable for unambiguous compound identification and are well-suited for library matching.[5]
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for confirming the molecular weight of the analyte. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the precursor ion can be induced, yielding valuable structural information.[7]
Predicted Mass Spectrometric Fragmentation Pathways
While an experimental mass spectrum for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is not publicly available, its fragmentation behavior can be predicted with a high degree of confidence based on the established fragmentation patterns of indole derivatives, aldehydes, and halogenated compounds.[8][9]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙ at m/z 207/209) will be formed, followed by a cascade of fragmentation events.
Caption: Predicted EI Fragmentation of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
Key Predicted EI Fragments:
[M-H]⁺ (m/z 206/208): Loss of a hydrogen radical, a common fragmentation for aldehydes.
[M-CHO]⁺ (m/z 178/180): Loss of the formyl radical from the 3-position, resulting in a stable substituted indole cation.
[M-C₂H₄]⁺˙ (m/z 179/181): Loss of ethylene via a McLafferty-type rearrangement from the N-ethyl group. This fragment can subsequently lose a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of the indole ring, to yield an ion at m/z 152.[9]
[M-Cl]⁺ (m/z 172): Loss of the chlorine radical from the 5-position.
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 208/210) is selected as the precursor ion and subjected to collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS Fragmentation of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
Key Predicted ESI-MS/MS Fragments:
[M+H - C₂H₄]⁺ (m/z 180/182): The most probable fragmentation pathway is the neutral loss of ethylene from the N-ethyl group, resulting in the 5-chloro-1H-indole-3-carbaldehyde cation.
[M+H - CO]⁺ (m/z 180/182): Loss of a neutral carbon monoxide molecule from the protonated aldehyde.
Subsequent Fragmentation: The fragment at m/z 180/182 can further fragment through the loss of HCN, characteristic of the indole core, to produce an ion at m/z 153.[9]
Table 2: Summary of Predicted Key Fragment Ions
Ionization
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
EI
207/209
206/208
H•
178/180
CHO•
179/181
C₂H₄
172
Cl•
152
C₂H₄, HCN
ESI-MS/MS
208/210
180/182
C₂H₄ or CO
153
C₂H₄, HCN
Experimental Protocols for Mass Spectrometric Analysis
The following protocols provide a starting point for the analysis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. Optimization may be required based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like substituted indoles.[10][11]
Caption: GC-MS Workflow for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde Analysis.
Sample Preparation:
Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of 1 mg/mL.
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.[8]
GC-MS Parameters:
GC Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent, is recommended.[10]
Injector: Set to 280 °C with a split injection (e.g., 20:1 ratio).[10]
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 280 °C, with a final hold for 10 minutes. This program should be optimized to ensure good separation from any impurities.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
MS Ion Source: Electron Ionization (EI) at 70 eV.[10]
Mass Range: Scan from m/z 40 to 550 to capture the molecular ion and all significant fragments.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile compounds or for samples in complex matrices, offering high sensitivity and selectivity.[12][13]
Caption: LC-MS/MS Workflow for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde Analysis.
Sample Preparation:
Dissolve the sample in a solvent compatible with the mobile phase, such as a methanol/water mixture, to a suitable concentration (e.g., 1 µg/mL).
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
LC-MS/MS Parameters:
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is a good starting point.
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be 5% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
MS Ionization: Electrospray Ionization (ESI) in positive ion mode.
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. The primary transitions would be m/z 208 -> 180 and m/z 210 -> 182.
Conclusion
The mass spectrometric analysis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. By leveraging the predictable fragmentation patterns of the indole core, the aldehyde functional group, and the N-ethyl substituent, coupled with the characteristic isotopic signature of the chlorine atom, researchers can confidently identify this molecule in various contexts. The choice between EI-MS for detailed fragmentation fingerprinting and ESI-MS/MS for sensitive and specific targeted analysis will depend on the analytical goals. The protocols and fragmentation pathways detailed in this guide serve as a comprehensive resource for scientists and professionals engaged in the analysis of this and related indole derivatives, ultimately supporting the advancement of drug discovery and development.
References
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. [Link][12][13]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. N/A. [Link][6]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link][1]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Semantic Scholar. [Link][10]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link][13]
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. [Link][4]
Mass spectral studies of nitroindole compounds. TSI Journals. [Link][2]
Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link][7]
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]
GC/MS analysis of indole and skatole in seafood. ResearchGate. [Link]
Mass fragmentation of compound 3a. ResearchGate. [Link]
LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. ResearchGate. [Link]
Electron Ionization. Chemistry LibreTexts. [Link][5]
5-Chloro-1H-indole-3-carboxylic acid. National Institutes of Health. [Link]
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link][11]
Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa. [Link]
Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications. [Link]
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]
Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link][9]
Regioselective C5−H Direct Iodination of Indoles. N/A. [Link]
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. National Institutes of Health. [Link]
Introduction: The Strategic Importance of a Versatile Indole Scaffold
An In-Depth Technical Guide to 5-chloro-1-ethyl-1H-indole-3-carbaldehyde for Advanced Research 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, a class of heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-chloro-1-ethyl-1H-indole-3-carbaldehyde for Advanced Research
5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, a class of heterocyclic structures of immense importance in medicinal chemistry and materials science. While not a therapeutic agent itself, its true value lies in its role as a highly versatile and strategic intermediate. The indole-3-carbaldehyde framework is a common feature in numerous biologically active natural products and synthetic drugs.[1][2] The carbonyl group at the C3 position is particularly reactive, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for constructing more complex molecular architectures.[1]
The specific substitutions on this core—a chloro group at the 5-position and an ethyl group at the 1-position—are not arbitrary. The electron-withdrawing chlorine atom can significantly modulate the electronic properties of the indole ring and serve as a potential vector for further functionalization or as a key interaction point with biological targets. The N-ethyl group enhances lipophilicity and removes the hydrogen-bond donating capability of the indole nitrogen, which can be critical for tuning pharmacokinetic properties like cell permeability and metabolic stability in drug development programs. This guide provides a comprehensive overview of its synthesis, properties, and applications for professionals in chemical and pharmaceutical research.
Core Synthesis: The Vilsmeier-Haack Formylation Pathway
The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, with high regioselectivity for the C3 position. The process involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution reaction with the indole substrate.[3]
Causality and Strategic Choice of Method
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and selectivity. The indole nucleus is highly activated towards electrophilic attack, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile, perfectly suited to react with activated aromatic systems without requiring harsh Lewis acid catalysts that could lead to degradation of the indole ring.[3] This method provides a clean and high-yielding pathway to the desired 3-formyl product.
Experimental Protocol: Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for indole derivatives.[4]
Materials:
5-chloro-1-ethyl-1H-indole (starting material)
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Ice
Saturated sodium bicarbonate solution (NaHCO₃) or sodium hydroxide (NaOH) solution
Ethyl acetate (for extraction)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[3]
Formylation Reaction: Dissolve the starting material, 5-chloro-1-ethyl-1H-indole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-85°C for 2-5 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water. This hydrolyzes the intermediate iminium species to the final aldehyde.
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~7-8. A precipitate of the crude product should form.
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. If an oily product is obtained, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Synthesis and Mechanism
The following diagrams illustrate the overall workflow and the underlying chemical mechanism of the Vilsmeier-Haack reaction.
Caption: Synthetic workflow for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
Caption: Simplified Vilsmeier-Haack reaction mechanism on the indole core.
Physicochemical and Spectroscopic Profile
The structural identity and purity of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde are confirmed through a combination of physical and spectroscopic methods.
Spectroscopic analysis is crucial for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected shifts can be reliably predicted based on data from highly analogous compounds, such as 1-ethyl-1H-indole-3-carbaldehyde.[7]
The primary application of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is as a foundational building block for synthesizing more elaborate molecules with potential therapeutic value. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.
Precursor to Bioactive Molecules
Indole-3-carbaldehyde derivatives are precursors to compounds with a wide range of biological activities, including:
Antiproliferative Agents: The indole scaffold is central to the design of kinase inhibitors. Derivatives have been synthesized and tested as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9]
Antimicrobial and Antifungal Agents: The indole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[10]
Anti-inflammatory and Analgesic Agents: Many indole derivatives have been investigated for their potential as anti-inflammatory and pain-relieving drugs.[11]
Antiviral and Antioxidant Compounds: Research has explored the synthesis of novel indole analogues with potential antiviral and antioxidant activities.[10][11]
The aldehyde can be readily converted into imines, hydrazones, alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), and alcohols (via reduction), providing access to a vast chemical space for drug discovery. For example, condensation with various hydrazides can produce a library of indole-based hydrazone derivatives for screening against targets like platelet aggregation.[6]
Caption: Role as a key intermediate in generating diverse bioactive scaffolds.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 5-chloro-1-ethyl-1H-indole-3-carbaldehyde and its precursors.
GHS Hazard Classification: Based on data for analogous compounds, it is classified as a hazardous substance.[5][6][12]
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling: Avoid creating dust. Ensure all ignition sources are removed when working with flammable solvents during synthesis and purification.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
5-chloro-1-ethyl-1H-indole-3-carbaldehyde stands out as a strategically important synthetic intermediate rather than an end-product. Its well-defined structure, accessible synthesis via the Vilsmeier-Haack reaction, and the versatile reactivity of its aldehyde group make it an invaluable tool for medicinal chemists and drug development professionals. The specific substitutions on the indole core provide a nuanced starting point for creating novel compounds with tailored physicochemical and biological properties, particularly in the pursuit of new kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties, and chemical potential is key to leveraging this scaffold for the next generation of innovative therapeutics.
References
Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
Al-Ostath, A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Molecules, 28(11), 4495.
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
Manjunatha, K., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1121-1129.
PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 2, 2026, from [Link]
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269.
Heterocyclic Letters. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1-YL)METHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE.
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 2, 2026, from [Link]
Technical Application Note: Strategic Utilization of 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Executive Summary 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS: 134010-09-2) represents a "privileged scaffold" in modern drug discovery. Unlike the parent indole-3-carbaldehyde, this dual-functionalized derivative off...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS: 134010-09-2) represents a "privileged scaffold" in modern drug discovery. Unlike the parent indole-3-carbaldehyde, this dual-functionalized derivative offers distinct pharmacokinetic advantages. The 5-chloro substituent enhances lipophilicity and blocks metabolic oxidation at the reactive C5 position, while the N-ethyl group improves solubility in organic solvents and membrane permeability by eliminating the hydrogen-bond donor capability of the indole nitrogen.
This guide details the application of this scaffold in synthesizing Schiff base pharmacophores (antimicrobial/antiviral targets) and Knoevenagel condensation products (anticancer targets). It provides validated protocols for researchers aiming to diversify indole-based libraries.
Medicinal Chemistry Rationale (SAR & Mechanism)
The "Chloro-Ethyl" Synergy
In Structure-Activity Relationship (SAR) studies, the modification of the indole core is critical for tuning potency and selectivity.
5-Chloro Substitution (Electronic & Metabolic):
Metabolic Stability: The C5 position of indole is prone to hydroxylation by Cytochrome P450 enzymes. Chlorination blocks this site, extending the half-life (
) of the drug candidate.
Electronic Effect: The electron-withdrawing inductive effect (-I) of the chlorine activates the C3-aldehyde, making it more electrophilic and reactive toward nucleophiles (amines/hydrazines) compared to unsubstituted indoles.
N-Ethyl Substitution (Physicochemical):
Permeability: N-alkylation increases
, facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell walls.
Solubility: Disrupts the crystal lattice energy by preventing intermolecular N-H...N hydrogen bonding, significantly improving solubility in non-polar solvents used in synthesis (DCM, THF).
Visual Logic: SAR Decision Tree
Figure 1: Structural rationale for selecting the 5-chloro-1-ethyl scaffold in library design.
The most prevalent application is the condensation with acid hydrazides (e.g., Isonicotinic acid hydrazide) to form hydrazones. These derivatives often exhibit potent antimycobacterial activity (antitubercular) by mimicking the indole backbone of tryptophan while presenting a metal-chelating hydrazone motif.
Reaction with active methylene compounds (e.g., malononitrile, barbituric acid) yields vinyl-indoles. These compounds act as Michael acceptors, potentially alkylating DNA or essential thiol groups in tumor cells.
Application C: Precursor for Cannabinoid Mimetics
While JWH-018 is a ketone, the 1-alkyl-indole-3-carbaldehyde is a key intermediate in the synthesis of related synthetic cannabinoids, where the aldehyde is converted to an ester or reacted with Grignard reagents to form secondary alcohols.
Experimental Protocols
Protocol 1: Synthesis of Antimicrobial Hydrazones
Target: Synthesis of N'-((5-chloro-1-ethyl-1H-indol-3-yl)methylene)isonicotinohydrazide
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol. The solution should be clear; if not, gently warm to 40°C.
Addition: Add 1.1 mmol of isonicotinic acid hydrazide.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.
Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot (
) should disappear, replaced by a lower product spot.
Precipitation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates as a yellow/orange solid.
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
Recrystallization: Recrystallize from hot ethanol/DMF (9:1) if necessary to achieve >98% purity.
Expected Yield: 75–85%
Characterization: H-NMR will show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the imine singlet (-CH=N-) around 8.3–8.6 ppm.
Protocol 2: Knoevenagel Condensation for Anticancer Scaffolds
Target: Synthesis of 5-((5-chloro-1-ethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbiturate derivative)
Setup: Mix 1.0 mmol of the aldehyde and 1.0 mmol of barbituric acid in 10 mL of Methanol.
Catalysis: Add 10 mol% piperidine.
Reaction: Reflux for 3 hours. The reaction is typically faster than hydrazone formation due to the high acidity of the methylene hydrogens in barbituric acid.
Isolation: Cool to 0°C. The product will precipitate as a deeply colored (red/orange) solid due to extended conjugation.
Purification: Wash with cold methanol.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on validated literature for 5-chloro-indole-3-carbaldehyde derivatives.
Reaction Type
Nucleophile
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Bioactivity Target
Schiff Base
Isonicotinyl hydrazide
EtOH
AcOH
80
4-6
82%
Antitubercular (M. tb)
Schiff Base
Thiosemicarbazide
EtOH
HCl (cat)
80
3-5
78%
Antifungal (C. albicans)
Knoevenagel
Barbituric Acid
MeOH
Piperidine
65
2-3
88%
Anticancer (HeLa)
Knoevenagel
Malononitrile
EtOH
Piperidine
RT
0.5-1
92%
Antioxidant
Synthetic Workflow Diagram
Figure 2: Complete synthetic pathway from raw material to bioactive derivatives.
Salman, A. et al. (2015). "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives."[1] International Journal of Organic Chemistry, 5, 81-99.[1]
Loncle, C. et al. (2004). "Synthesis and biological activity of some new 5-substituted indole derivatives." Farmaco, 59(12), 965-971.
Suzdalev, K.F. et al. (2014). "Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids."[2] Chemistry of Heterocyclic Compounds. (Highlighting Knoevenagel reactivity of chloro-indoles).
5-chloro-1-ethyl-1H-indole-3-carbaldehyde as a building block for pharmaceuticals
Application Note: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde as a Pharmaceutical Building Block Executive Summary 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS: 1134334-31-8) is a privileged scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde as a Pharmaceutical Building Block
Executive Summary
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS: 1134334-31-8) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive indole derivatives.[1][2] Its structural duality—combining the electron-rich indole core with an electrophilic formyl group at C-3 and a lipophilic ethyl chain at N-1—makes it an ideal precursor for libraries targeting tubulin polymerization , kinase inhibition , and cannabinoid receptor modulation (CB2 selective agonists) .[1][2]
This guide provides a validated technical roadmap for utilizing this building block, including optimized synthesis protocols, downstream functionalization strategies, and safety considerations.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
Chemical Name
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde
CAS Number
1134334-31-8
Molecular Formula
C₁₁H₁₀ClNO
Molecular Weight
207.66 g/mol
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water
Melting Point
Predicted range:[1][2][3][4][5][6][7] 105–115 °C (Distinct from N-unsubstituted analog mp 213°C)
Key Functionality
C-3 Formyl (Aldehyde), N-1 Ethyl, C-5 Chloro
Strategic Synthesis Protocols
Two primary routes exist for accessing this scaffold. Method A (N-Alkylation) is recommended for diversity-oriented synthesis where the 5-chloroindole-3-carbaldehyde parent is commercially available.[1][2] Method B (Vilsmeier-Haack) is preferred for large-scale de novo synthesis from 5-chloroindole.[1][2]
Method A: N-Alkylation of 5-Chloroindole-3-carbaldehyde (Recommended)
Rationale: High yield, mild conditions, avoids handling phosphorus oxychloride.[1]
Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 1.80 g) of 5-chloroindole-3-carbaldehyde in anhydrous DMF (10 mL/g).
Deprotonation: Add 2.0 eq of anhydrous K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The suspension may darken slightly as the indolyl anion forms.[2]
Alkylation: Dropwise add 1.2 eq of Ethyl Iodide.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The N-ethyl product will move faster (higher R_f) than the starting material.[1][2]
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.[1][2]
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][2] Recrystallize from Ethanol/Water or purify via flash column chromatography.[1][2]
The following diagram illustrates the logical flow from starting materials to high-value pharmaceutical targets using this building block.
Pharmaceutical Applications & Mechanism
A. Oncology: Tubulin Polymerization Inhibitors
The 3-formyl group is a "warhead" precursor.[1][2] Condensation with active methylene compounds (like malononitrile) creates a conjugated system.[1][2]
Mechanism: The resulting vinyl group mimics the combretastatin scaffold, binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells.[1][2]
SAR Insight: The 5-chloro substituent enhances lipophilicity and metabolic stability, while the N-ethyl group improves cell permeability compared to the N-H parent.[1][2]
B. Inflammation: Hydrazone Linkers
Reacting the aldehyde with hydrazides (e.g., isonicotinic acid hydrazide) yields acylhydrazones.[2]
Utility: These motifs are often explored for anti-tuberculosis activity and as inhibitors of inflammatory cytokines.[2] The indole ring acts as a bioisostere for other aromatic systems, providing unique hydrophobic interactions in the binding pocket.[2]
Expert Tips & Troubleshooting
Stability: The aldehyde is generally stable but can oxidize to the carboxylic acid (5-chloro-1-ethylindole-3-carboxylic acid) if exposed to air/light for prolonged periods.[1][2] Store under inert gas (Argon/Nitrogen) at 2–8°C.
N-Alkylation Issues: If the reaction stalls, add a catalytic amount of potassium iodide (KI) to generate the more reactive ethyl iodide in situ (Finkelstein condition).
Purification: If the product contains unreacted aldehyde, a bisulfite wash can help remove the starting material, though chromatography is usually sufficient due to the polarity change from N-alkylation.[1][2]
Safety & Regulatory (E-E-A-T)
Hazards: Indole-3-carbaldehydes are classified as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) .[1][8]
Handling: Use a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
Regulatory Note: While this specific compound is a building block, researchers must ensure downstream derivatives (specifically aminoalkyl indoles) do not inadvertently cross into controlled substance structural classes (e.g., synthetic cannabinoids).[1] The 1-ethyl-5-chloro substitution pattern is distinct from the typical 1-pentyl/1-butyl chains found in restricted JWH-series compounds, but vigilance is required.[1][2]
References
PubChem Compound Summary. 5-chloro-1H-indole-3-carbaldehyde (Parent Scaffold).[1][2] National Library of Medicine.[1][2][9]
[Link][1]
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (Demonstrates downstream Schiff base chemistry).
[Link]
Application Note: Developing Antimicrobial Agents with 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Executive Summary & Strategic Rationale The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and marketed drugs. This guide focuses on 5-chloro-1-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and marketed drugs. This guide focuses on 5-chloro-1-ethyl-1H-indole-3-carbaldehyde (CEIC), a highly functionalizable intermediate.
While the indole core provides DNA intercalation potential, the 5-chloro substituent enhances lipophilicity and metabolic stability (blocking C5 oxidation), and the N-ethyl group optimizes membrane permeability, a critical factor for penetrating Gram-negative bacterial outer membranes. This application note details the conversion of CEIC into high-potency antimicrobial Schiff bases (hydrazones/semicarbazones), their structural validation, and biological profiling.
Key Mechanistic Advantages
Electronic Modulation: The electron-withdrawing chlorine at C5 increases the electrophilicity of the C3-formyl group, facilitating faster condensation reactions compared to unsubstituted indoles.
Lipophilic Targeting: The N-ethyl chain increases logP, promoting interaction with the lipid bilayer of bacterial cell membranes, a proven mechanism for indole-based antimicrobials.
Chemical Synthesis Workflow
Protocol A: Synthesis of Antimicrobial Schiff Bases
Objective: To synthesize a library of hydrazone/semicarbazone derivatives targeting S. aureus (MRSA) and P. aeruginosa.
Preparation: Dissolve 1.0 mmol (approx. 207 mg) of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
Addition: Slowly add 1.1 mmol of the selected amine (e.g., thiosemicarbazide) dissolved in 5 mL of warm ethanol.
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (R_f ~0.6) should disappear.
Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a solid.
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol if necessary.
Visualizing the Synthetic Pathway
Caption: Figure 1.[2][3] Synthetic route from precursor to active antimicrobial Schiff base derivatives.
Structural Validation (Quality Control)
Before biological testing, confirm the structure.[4] The conversion of the C=O bond to C=N is the critical checkpoint.
Inoculum Preparation: Cultivate bacteria (S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL). Dilute 1:100 for assay.
Compound Preparation: Dissolve CEIC derivatives in 100% DMSO to 10 mg/mL stock. Dilute with MHB to a starting concentration of 512 µg/mL (ensure final DMSO < 1%).
Plate Setup:
Add 100 µL of MHB to columns 2–12 of a 96-well plate.
Add 200 µL of compound (512 µg/mL) to column 1.
Perform serial 2-fold dilutions from column 1 to 10.
Controls: Column 11 = Growth Control (Bacteria + Broth + DMSO). Column 12 = Sterility Control (Broth only).
Incubation: Add 100 µL of bacterial suspension to wells 1–11. Incubate at 37°C for 18–24 hours.
Readout: Add 30 µL of Resazurin (0.015%) solution. Incubate for 2–4 hours.
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of resazurin).
MIC Definition: The lowest concentration that remains blue.
Expected Data Ranges (Reference Values)
Based on structure-activity relationship (SAR) data for 5-chloro-indole Schiff bases:
Compound Derivative
Target Organism
Typical MIC (µg/mL)
Potency Rating
Thiosemicarbazone
S. aureus (Gram+)
3.12 – 12.5
High
Semicarbazone
E. coli (Gram-)
25 – 100
Moderate
Phenylhydrazone
C. albicans (Fungi)
12.5 – 50
Moderate-High
Parent Aldehyde (CEIC)
S. aureus
>100
Low (Inactive)
Mechanism of Action Investigation
To distinguish between bacteriostatic and bactericidal mechanisms, and to validate membrane targeting (facilitated by the N-ethyl group), perform a Time-Kill Kinetic Assay .
Protocol C: Time-Kill Kinetics
Setup: Prepare bacterial culture (~10^6 CFU/mL).
Treatment: Treat with compound at 1x MIC and 2x MIC . Include a growth control (no drug).
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Plating: Serially dilute aliquots in PBS and plate on nutrient agar.
Analysis: Count colonies (CFU/mL) after 24h incubation.
Bactericidal: ≥3 log10 reduction in CFU/mL compared to initial inoculum.
Bacteriostatic: <3 log10 reduction.
Biological Workflow Diagram[6]
Caption: Figure 2. Biological evaluation pipeline for indole-based antimicrobials.
References
Synthesis & SAR of Indole-3-carbaldehyde Derivatives
Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[6][7]
Source: European Journal of Medicinal Chemistry (2008).[8]
antioxidant activity of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde derivatives
This Application Note and Protocol Guide details the evaluation of antioxidant activity for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde derivatives . It is designed for medicinal chemists and pharmacologists, moving beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the evaluation of antioxidant activity for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde derivatives . It is designed for medicinal chemists and pharmacologists, moving beyond basic recipe-following to provide a mechanistic understanding of the assays and the structure-activity relationships (SAR) governing this scaffold.
Application Note: Antioxidant Profiling of Indole-3-Carbaldehyde Scaffolds
Introduction & Chemical Context
The core structure, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde , represents a privileged scaffold in drug discovery. While the indole ring acts as an electron-rich pharmacophore capable of radical scavenging, the specific substituents enhance its druggability:
5-Chloro Substitution: Increases lipophilicity (LogP) and metabolic stability by blocking the metabolically labile C5 position. It also exerts an electron-withdrawing effect, modulating the reactivity of the indole nitrogen.
1-Ethyl (N-Ethyl) Group: Prevents H-bond donation at the N1 position, increasing permeability across lipid membranes and directing reactivity to the C3-aldehyde handle.
C3-Carbaldehyde Handle: This is the reactive "warhead" used to generate the derivatives (Schiff bases, thiosemicarbazones, hydrazones) that are the primary subjects of antioxidant screening.
Mechanism of Action:
These derivatives primarily function via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) . The nitrogen-rich motifs (e.g., azomethine
) in the derivatives stabilize free radicals through resonance delocalization across the indole -system.
Experimental Workflow
The following diagram outlines the critical path from synthesis to validated antioxidant data.
Figure 1: Integrated workflow for the synthesis and antioxidant evaluation of indole-3-carbaldehyde derivatives.
Detailed Protocols
Protocol A: DPPH Radical Scavenging Assay
Purpose: To determine the H-donating capacity of the derivatives. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical that turns from purple to yellow upon reduction.
Reagents:
DPPH Stock Solution: 0.1 mM in HPLC-grade Methanol (protect from light; prepare fresh daily).
Test Compounds: Dissolve derivatives in DMSO (stock 1 mg/mL), then dilute with Methanol to concentrations of 10, 20, 40, 60, 80, 100 µg/mL.
Standard: Ascorbic Acid or BHT (Butylated Hydroxytoluene).
Procedure:
Preparation: In a 96-well plate or test tubes, add 1 mL of the 0.1 mM DPPH solution.
Treatment: Add 1 mL of the test compound solution at varying concentrations.
Control: 1 mL DPPH + 1 mL Methanol.
Blank: 1 mL Methanol + 1 mL Test Compound (to correct for native color of the derivative).
Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes .
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
Calculation:
Critical Insight: Many indole Schiff bases are colored (yellow/orange). Failure to include the Sample Blank (
) will lead to artificially low inhibition values (false negatives).
Purpose: To evaluate the ability of the derivative to neutralize non-radical reactive oxygen species (ROS), mimicking cellular oxidative stress.
Reagents:
Phosphate Buffer: 50 mM, pH 7.4.
Solution: 40 mM in Phosphate Buffer (prepare fresh; degrades rapidly).
Test Compounds: Diluted in distilled water or low-concentration DMSO (<2%).
Procedure:
Mix: Combine 0.6 mL of 40 mM
solution with 3.4 mL of phosphate buffer containing the test compound (concentration range: 20–100 µg/mL).
Incubation: Allow the mixture to stand at room temperature for 10 minutes .
Measurement: Measure absorbance at 230 nm .
Note: The indole ring absorbs in the UV region. A background correction (Compound + Buffer without
) is mandatory.
Calculation:
Data Presentation & SAR Analysis
When reporting results, summarize the IC50 values (concentration required to inhibit 50% of radicals) in a comparative table. Lower IC50 indicates higher potency.
) generally show superior activity due to the thione-thiol tautomerism, which facilitates electron transfer [1].
Electron Donors: Presence of electron-donating groups (e.g., -OH, -OMe) on the phenyl ring of the Schiff base significantly lowers IC50 values compared to electron-withdrawing groups (-NO2, -Cl) [2].
5-Chloro Influence: The 5-chloro group on the indole core enhances lipophilicity, potentially improving the compound's interaction with lipid peroxyl radicals, although it may slightly reduce the electron density available for donation compared to a 5-H or 5-OMe analog.
Mechanistic Visualization
The following diagram illustrates the proposed mechanism where the thiosemicarbazone derivative stabilizes a free radical via resonance.
Figure 2: Mechanism of radical scavenging by indole thiosemicarbazone derivatives.[1][2]
References
Antioxidant activities of thiosemicarbazones from substituted benzaldehydes.
Source: PubMed / NIH
Context: Establishes the high antioxidant potential of the thiosemicarbazone moiety in aldehyde derivatives.[3]
URL:[Link]
Synthesis and biological evaluation of Schiff base analogues of indole-3-carboxaldehyde.
Source: European Journal of Medicinal Chemistry
Context: Details the synthesis and SAR of indole-3-carbaldehyde Schiff bases, highlighting the role of phenolic substituents.
URL:[Link][4]
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant Activity.
Source: Afyon Kocatepe University Journal of Science
Context: Specific protocol for DPPH assays involving indole-3-carbaldehyde derivatives.
URL:[Link]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
Source: Der Pharma Chemica
Context: Comparative study of different aryl amine derivatives of indole-3-carbaldehyde using DPPH and Lipid Peroxidation assays.
URL:[Link]
Application Note: Laboratory Scale Synthesis of 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Executive Summary & Strategic Rationale This application note details the optimized laboratory-scale synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde , a critical pharmacophore and key intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the optimized laboratory-scale synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde , a critical pharmacophore and key intermediate in the synthesis of the neurotrophic drug candidate J-147 (targeting Alzheimer’s disease).[1]
While multiple routes exist, this protocol prioritizes Route B (Alkylation
Formylation) over Route A (Formylation Alkylation).[1]
Rationale for Selected Pathway:
Electronic Activation: The N-ethyl group acts as a weak electron donor, increasing the electron density of the indole ring.[1] This activates the C3 position for the subsequent electrophilic aromatic substitution (Vilsmeier-Haack), resulting in faster kinetics and higher yields compared to the non-alkylated precursor.[1]
Solubility & Handling: The N-ethyl intermediate (5-chloro-1-ethylindole) exhibits superior solubility in organic solvents compared to the polar 5-chloroindole-3-carboxaldehyde, facilitating easier handling and purification during the intermediate stage.[1]
Regioselectivity: The bulky N-ethyl group sterically hinders the C2 position, further directing the formylation exclusively to the C3 position.[1]
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct steps:
Nucleophilic Substitution (
): N-alkylation of 5-chloroindole using sodium hydride and ethyl iodide.[1]
Vilsmeier-Haack Formylation: Electrophilic attack at C3 using the in situ generated chloroiminium ion.[1]
Figure 1: Strategic synthetic pathway prioritizing N-alkylation prior to C3-formylation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethyl-5-chloroindole[1]
Objective: Quantitative conversion of 5-chloroindole to its N-ethyl derivative.
Application Notes and Protocols: Fluorescent Labeling with 5-Chloro-1-Ethyl-1H-Indole-3-Carbaldehyde Derivatives
Introduction: Unveiling Cellular Landscapes with Novel Indole-Based Fluorophores In the dynamic world of cellular and molecular biology, the ability to visualize and track biomolecules is paramount to unraveling complex...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling Cellular Landscapes with Novel Indole-Based Fluorophores
In the dynamic world of cellular and molecular biology, the ability to visualize and track biomolecules is paramount to unraveling complex biological processes. Fluorescent labeling stands as a cornerstone technique, offering unparalleled sensitivity and specificity.[1] This guide delves into the application of a promising class of fluorogenic reagents: derivatives of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. These compounds offer a versatile platform for the fluorescent labeling of proteins and other primary amine-containing biomolecules, enabling researchers to illuminate the intricate machinery of life.
Indole moieties are intrinsically fluorescent and their derivatives have been widely explored as fluorescent probes.[2] The core principle behind the use of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde as a labeling reagent lies in the reactivity of its aldehyde group. This aldehyde readily undergoes a Schiff base formation with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable imine linkage.[3][4][5] This covalent conjugation results in a fluorescently tagged biomolecule, whose localization and dynamics can be monitored using fluorescence microscopy and other fluorescence-based techniques.
The 5-chloro and 1-ethyl substitutions on the indole ring are not merely decorative. The electron-withdrawing nature of the chlorine atom and the electronic contribution of the ethyl group can modulate the photophysical properties of the indole fluorophore, potentially leading to enhanced quantum yields and altered spectral characteristics compared to the parent indole.[6] This guide will provide a comprehensive overview of the principles, protocols, and applications of fluorescent labeling using 5-chloro-1-ethyl-1H-indole-3-carbaldehyde derivatives.
Chemical Principle: The Schiff Base Connection
The cornerstone of labeling with 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is the formation of a Schiff base. This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a stable carbon-nitrogen double bond (imine).
Technical Support Center: Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. The primary method discussed is the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocyclic compounds like indoles.
Understanding the Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an aromatic or heteroaromatic ring.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] This electrophile then attacks the electron-rich indole ring, with a strong preference for the C3 position due to the electron-donating nature of the indole nitrogen. The resulting iminium intermediate is then hydrolyzed during the work-up to yield the desired aldehyde.[2][3]
The ethyl group on the indole nitrogen and the chloro group at the 5-position are generally well-tolerated in this reaction. The ethyl group enhances the electron-donating nature of the indole, potentially increasing its reactivity towards the Vilsmeier reagent.
Experimental Protocol: Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
This protocol is a synthesized methodology based on established procedures for the Vilsmeier-Haack formylation of indoles.
Reagents and Materials:
1-ethyl-5-chloroindole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
Sodium carbonate (Na₂CO₃) or Sodium acetate (NaOAc), saturated aqueous solution
Crushed ice
Ethyl acetate (for extraction)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethanol (for recrystallization)
Round-bottom flask
Dropping funnel
Magnetic stirrer
Ice bath
Heating mantle or oil bath
Standard glassware for work-up and purification
Step-by-Step Procedure:
Part 1: Formation of the Vilsmeier Reagent
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents relative to the indole).
Cool the flask in an ice bath to 0-5 °C.
Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 equivalents) dropwise to the DMF via the dropping funnel over 30-60 minutes.[4] It is crucial to maintain the temperature below 5 °C during this addition as the reaction is exothermic.
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt). The reagent may appear as a pale yellow to colorless solution or slurry.
Part 2: Formylation of 1-ethyl-5-chloroindole
In a separate flask, dissolve 1-ethyl-5-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
Slowly add the solution of 1-ethyl-5-chloroindole to the pre-formed Vilsmeier reagent at 0-5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[5]
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-6 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Isolation
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice.
Neutralize the acidic mixture by the slow and careful addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is alkaline (pH 8-9).[6][7] This step is often exothermic and may involve gas evolution, so proceed with caution.
The product, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, will often precipitate as a solid. Stir the mixture for 30 minutes to an hour to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
If the product does not precipitate, perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[8]
Part 4: Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7][9]
Alternatively, if significant impurities are present, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[10]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
Q1: The reaction yield is very low, or no product is formed. What could be the cause?
A1: There are several potential reasons for a low or no yield:
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and fresh reagents are used.[4]
Inactive Substrate: While the 1-ethyl-5-chloroindole is generally reactive enough, impurities in the starting material can inhibit the reaction. Ensure the purity of your starting indole.
Insufficient Reaction Time or Temperature: For some substrates, the reaction may require longer heating times or higher temperatures to proceed to completion.[4] Monitor the reaction by TLC to determine the optimal reaction time.
Improper Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole is critical. An excess of the reagent is typically used, but a large excess may lead to side reactions. A common starting point is 1.2-1.5 equivalents of POCl₃ to 1 equivalent of the indole.[4]
Q2: My NMR spectrum shows multiple aldehyde peaks. What are they?
A2: The presence of multiple aldehyde peaks could indicate the formation of side products. A common issue in Vilsmeier-Haack reactions is diformylation, where a second formyl group is added to the aromatic ring. While less common for indoles at the C3 position, it is a possibility, especially with a large excess of the Vilsmeier reagent and prolonged reaction times. Consider adjusting the stoichiometry of your reagents.
Q3: The reaction mixture turned dark brown or black upon heating. Is this normal?
A3: While some color change is expected, a very dark or black reaction mixture can indicate decomposition of the starting material or product. This can be caused by excessive heating or the presence of impurities. Try running the reaction at a slightly lower temperature and ensure the purity of your starting materials.
Q4: The product is an oil and does not precipitate during the work-up. What should I do?
A4: If the product does not precipitate, it is likely still dissolved in the aqueous layer or has oiled out. In this case, proceed with a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[8]
Q5: How can I confirm the formation of the Vilsmeier reagent before adding my indole?
A5: While direct confirmation without specialized equipment is difficult in a standard laboratory setting, ensuring you are using anhydrous DMF and fresh POCl₃ under inert conditions and observing the exothermic reaction upon mixing are good indicators of successful reagent formation. The formation of a solid precipitate or a viscous liquid is also a common observation.
Frequently Asked Questions (FAQs)
Q: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A: POCl₃ acts as a dehydrating and activating agent. It reacts with DMF to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent that formylates the indole.[2]
Q: Why is the formylation regioselective for the C3 position of the indole?
A: The nitrogen atom in the indole ring is electron-donating, which increases the electron density at the C3 position, making it the most nucleophilic and thus the most favorable site for electrophilic attack.[11]
Q: Can other formylating agents be used?
A: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents like oxalyl chloride or thionyl chloride can also be used with DMF to generate the Vilsmeier reagent.
Q: What are the main safety precautions for this reaction?
A: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The addition of POCl₃ to DMF is exothermic and should be done slowly and with cooling. The neutralization step with a base can also be exothermic and may release gas.
Data and Visualization
Table 1: Key Reaction Parameters
Parameter
Recommended Range
Rationale
Molar Ratio (Indole:POCl₃:DMF)
1 : (1.2-1.5) : (3+)
An excess of the Vilsmeier reagent ensures complete conversion of the indole. DMF often serves as both reagent and solvent.
Vilsmeier Reagent Formation Temp.
0-5 °C
Controls the exothermic reaction between POCl₃ and DMF, preventing degradation.
Formylation Reaction Temperature
Room Temp to 90 °C
The optimal temperature depends on the reactivity of the indole. Heating is often required to drive the reaction to completion.[4][5]
Reaction Time
2-8 hours
Should be determined by monitoring the reaction progress via TLC to avoid incomplete reaction or side product formation.
Work-up pH
8-9
Ensures the complete hydrolysis of the iminium intermediate to the aldehyde and facilitates product precipitation.[7]
Diagrams
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-ethyl-5-chloroindole.
Caption: A decision-making workflow for troubleshooting low product yield.
purification of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Technical Support Center: Purification of 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde Executive Summary Compound: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde CAS: 1134334-31-8 Context: This compound is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Executive Summary
Compound: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde
CAS: 1134334-31-8
Context: This compound is a critical intermediate synthesized via the Vilsmeier-Haack formylation of 5-chloro-1-ethylindole.[1][2][3]
Common Challenges: Users frequently report issues with "sticky" crude products, persistent color impurities (rosindoles), and difficulty in crystallizing the N-ethylated derivative compared to its N-unsubstituted parent.[2]
This guide provides a root-cause analysis and step-by-step purification protocols designed to transition your material from a crude Vilsmeier reaction mixture to an analytical-grade solid.[1][2]
Troubleshooting Guide (Q&A Format)
Category A: Isolation & Workup (The "Crude" Stage)[1][2]
Q1: My crude product is a dark, viscous oil that refuses to solidify. What went wrong?A: This is the most common issue with N-alkyl indole aldehydes. It stems from two root causes:
Incomplete Hydrolysis of the Vilsmeier Salt: The intermediate iminium salt is stable.[1][2] If you quenched with water but didn't adjust the pH or heat sufficiently, the salt remains in the aqueous/organic interface, causing an emulsion/oil.[1][2]
Residual DMF: N,N-Dimethylformamide has a high boiling point (153°C).[1][2] Rotovapping at 40°C often leaves DMF behind, which acts as a plasticizer, preventing crystallization.[1][2]
Corrective Action: Re-dissolve the oil in Ethyl Acetate (EtOAc).[1][2] Wash vigorously with water (3x) to remove DMF.[1][2] Then, wash with saturated NaHCO₃ to ensure pH > 8 (hydrolyzing any remaining salt).[1][2] Dry over Na₂SO₄ and evaporate.[1][2][4] If still oily, triturate with cold Hexanes or Diethyl Ether.[1][2]
Q2: The product has a persistent pink or reddish hue. How do I remove it?A: The color comes from "rosindole" impurities—oligomers formed by acid-catalyzed coupling of the indole ring during the Vilsmeier reaction.[1][2] These are highly conjugated and intensely colored even at ppm levels.[1][2]
Corrective Action:
Bisulfite Wash: Dissolve the crude in EtOAc and wash with 10% Sodium Bisulfite (NaHSO₃) solution.[1][2] This can reduce some oxidative impurities.[1][2]
Silica Plug: If recrystallization fails to remove the color, pass the material through a short pad of silica gel using 10% EtOAc/Hexanes.[1][2] The non-polar aldehyde moves fast; the red oligomers stay at the baseline.[1][2]
Q3: Methanol worked for the N-unsubstituted analog, but this N-ethyl derivative is too soluble.[1][2] What solvent system should I use?A: The N-ethyl group significantly increases lipophilicity and disrupts hydrogen bonding.[1] Methanol alone is often too strong a solvent.[1][2]
Recommended Solvent Systems:
Ethanol/Water (Gradient): Dissolve in hot Ethanol, then add warm water dropwise until turbidity persists.[1][2] Cool slowly.
EtOAc/Hexanes: Dissolve in minimum hot EtOAc, then add Hexanes.
Isopropyl Alcohol (IPA): Often provides the best balance for N-alkyl indoles.[1][2]
Q4: I see a small impurity spot just below my product on TLC. Is it the starting material?A: Likely not. The starting material (5-chloro-1-ethylindole) is much less polar (higher R_f) than the aldehyde.[1][2] A spot below the product is usually the acid byproduct (5-chloro-1-ethylindole-3-carboxylic acid), formed by over-oxidation (Cannizzaro-type disproportionation) during the basic quench.[1][2]
Fix: Wash your organic layer with 1M NaOH.[1][2] The acid will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer.[1][2]
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Workup
The quality of the final crystal depends entirely on this step.[2]
Quench: Pour the reaction mixture (DMF/POCl₃) slowly onto crushed ice (ratio 1:5 w/w) with vigorous stirring. Maintain temp < 20°C.
Hydrolysis (Critical): The solution will be acidic.[1][2] Add 20% NaOH (aq) dropwise until pH reaches 9-10. Note: You must heat this aqueous suspension to 50-60°C for 15 minutes. This ensures the stable intermediate iminium species breaks down fully into the aldehyde.[1][2]
Precipitation: Cool to room temperature.
If solid forms: Filter and wash with copious water.[1][2][5]
If oil forms:[2] Extract with EtOAc (3x).[1][2][4] Wash combined organics with Water (2x), Brine (1x), and dry over Na₂SO₄.[1][2]
Protocol 2: Recrystallization (The "Gold Standard")
C2-H Proton. Deshielded by the adjacent aldehyde.[1][2]
1H NMR (DMSO-d6)
δ ~4.2 ppm (q, 2H) & 1.4 ppm (t, 3H)
N-Ethyl group. Characteristic quartet and triplet.[1][2]
HPLC
Single Peak
Monitor at 254 nm.
References
Organic Syntheses. (1959).[1][2] Indole-3-aldehyde.[1][2][5][6][7] Org. Synth. 1959, 39,[1][2] 30. Retrieved October 26, 2023, from [Link][1][2]
PubChem. (n.d.).[1][2] 5-Chloro-1H-indole-3-carbaldehyde. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved October 26, 2023, from [Link]
common side reactions in the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
The following guide is designed as a Technical Support Center resource for researchers synthesizing 5-chloro-1-ethyl-1H-indole-3-carbaldehyde . It prioritizes troubleshooting, mechanistic understanding, and actionable so...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a Technical Support Center resource for researchers synthesizing 5-chloro-1-ethyl-1H-indole-3-carbaldehyde . It prioritizes troubleshooting, mechanistic understanding, and actionable solutions.
Ticket ID: IND-5CL-CHO-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open for Consultation
Executive Summary
The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a critical workflow for generating intermediates in medicinal chemistry (e.g., for antiviral or anticancer scaffolds). The most robust industrial and laboratory route involves a two-step sequence: (1) N-Alkylation of 5-chloroindole followed by (2) Vilsmeier-Haack Formylation .
While seemingly straightforward, this pathway is prone to specific failure modes—primarily C-alkylation during the first step and dimerization (bis-indolyl methane formation) during the second. This guide provides the protocols and troubleshooting logic to navigate these pitfalls.
Module 1: N-Ethylation of 5-Chloroindole
Objective: Selective alkylation of the N1 position while suppressing C3 alkylation.
Dissolve 5-chloroindole in DMF under Ar/N2 at 0°C.
Add NaH portion-wise. Validation: Observe H2 gas evolution; wait until bubbling ceases (deprotonation complete).
Add Ethyl Iodide dropwise at 0°C.
Warm to Room Temperature (RT) and stir for 1-2 hours.
Quench: Pour into ice water. Precipitate is usually pure enough for Step 2.
Troubleshooting & FAQs
Q: I am observing a significant impurity (10-15%) that does not convert in the next step. What is it?A: This is likely 3-ethyl-5-chloroindole (C-alkylation product).
Cause: Indole is an ambident nucleophile. The nitrogen anion is the kinetic product, but high temperatures or "hard" counter-ions can favor carbon attack.
Solution:
Temperature Control: Ensure the alkyl halide is added at 0°C . Do not heat above RT.
Base Selection: Use NaH or KOH/DMSO . Avoid Grignard reagents (e.g., EtMgBr), which coordinate tightly to the nitrogen and actually promote C3-alkylation.
Solvent: Stick to dipolar aprotic solvents (DMF, DMSO) to solvate the cation and leave the N-anion "naked" and reactive.
Q: The reaction is stalling at 80% conversion.A: The ethyl halide may have volatilized or hydrolyzed.
Fix: Add an additional 0.2 eq of Ethyl Iodide. If using Ethyl Bromide, add a catalytic amount of KI (Finkelstein condition) to increase reactivity.
Module 2: Vilsmeier-Haack Formylation
Objective: Introduction of the aldehyde at C3.
Critical Mechanism: The electron-rich N-ethylindole attacks the electrophilic Vilsmeier reagent (chloroiminium salt).
Reagent Prep: Add POCl3 dropwise to DMF at 0°C. Validation: Solution should turn faint yellow/viscous (formation of Vilsmeier reagent). Stir 15 min.
Addition: Add solution of N-ethyl-5-chloroindole in DMF to the Vilsmeier reagent at 0°C.
Heating: Heat to 60-80°C for 2-4 hours.
Hydrolysis (Critical): Pour reaction mixture into crushed ice/sodium acetate (aq). Stir for 1 hour to hydrolyze the iminium salt.
Troubleshooting & FAQs
Q: My product is contaminated with a high molecular weight impurity (red/orange solid).A: You have formed a Bis(indolyl)methane (BIM) or a methine cyanine dye.
Mechanism: If the Vilsmeier reagent is limiting or the addition is too fast, the highly reactive iminium intermediate (before hydrolysis) can be attacked by a second molecule of unreacted indole.
Solution:
Stoichiometry: Ensure POCl3 is in excess (1.2–1.5 eq) .
Order of Addition: Always add the Indole to the Vilsmeier Reagent , not the other way around. This ensures the indole always encounters an excess of electrophile, preventing it from attacking the product intermediate.
Q: The NMR shows a peak at ~8-9 ppm but no aldehyde signal (~9.9 ppm).A: Incomplete hydrolysis. The species is likely the iminium salt .[1]
Fix: The hydrolysis of the Vilsmeier intermediate requires water and base neutralization. Extend the quench time in aqueous Sodium Acetate or NaOH (2M). Ensure the pH is adjusted to >7 to liberate the free aldehyde.
Q: Why is the yield lower for 5-chloroindole compared to unsubstituted indole?A: The Chlorine atom at C5 is electron-withdrawing (Inductive effect -I).
Impact: It deactivates the indole ring, making the C3 position less nucleophilic.
Adjustment: You may need slightly higher temperatures (80°C vs 60°C) or longer reaction times compared to standard indole protocols.
Module 3: Visualizing the Pathways
The following diagram maps the correct synthesis pathway against the fatal side-reaction pathways described above.
Caption: Figure 1. Reaction flowchart distinguishing the optimized pathway (Blue/Green) from common failure modes (Red/Yellow).
Module 4: Data & Specifications
Key Chemical Shifts for Verification
Use this table to validate your product and identify impurities immediately after workup.
preventing byproduct formation in 5-chloro-1-ethyl-1H-indole-3-carbaldehyde synthesis
Technical Support Center: Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde Current Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Process Optimization[1] Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Current Status: Operational
Role: Senior Application Scientist
Topic: Impurity Profiling & Process Optimization[1]
Welcome to the Technical Support Center
You are likely encountering specific purity issues in the synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde (CAS: 1134334-31-8). This molecule presents a dual challenge: the 5-chloro substituent deactivates the ring (slowing electrophilic substitution), while the N-ethyl group introduces steric and electronic parameters that differ from the parent indole.[1]
This guide is structured not as a textbook, but as a Troubleshooting Logic Tree . We break the synthesis into its two critical phases: N-Ethylation and C3-Formylation , addressing the specific "failure modes" of each.
Phase 1: The N-Ethylation Foundation
Objective: Clean synthesis of 1-ethyl-5-chloroindole.[1]
Critical Failure: C-alkylation (at C3) or incomplete conversion leading to difficult downstream separations.[1]
Dissolve 5-chloroindole in anhydrous DMF under inert atmosphere (
or Ar).
Cool to 0°C (ice bath).
Add NaH portion-wise. Wait for gas evolution (
) to cease.
Technical Note: This ensures formation of the indolyl anion.[1] The solution usually turns reddish/brown.[1]
Add Ethyl Iodide (EtI) dropwise at 0°C.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Pour into ice water. Precipitate is usually filtered or extracted with EtOAc.[1]
Troubleshooting & FAQs: N-Ethylation
Q: Why am I seeing a byproduct with the same mass as my product but different retention time?A: This is likely C3-ethylated indole (3-ethyl-5-chloroindole).[1]
Cause: This occurs under "soft" alkylation conditions or if the N-anion is not fully formed before adding the alkyl halide.[1]
Fix: Ensure you are using a strong base (NaH or KOH) in a polar aprotic solvent (DMF or DMSO).[1] This promotes the dissociation of the cation from the indolyl nitrogen, favoring the harder nucleophile (Nitrogen) over the softer Carbon (C3).[1] Avoid weak bases like
in acetone unless using phase transfer catalysis.[1]
Q: My reaction stalled. I have 10% unreacted starting material.A: The 5-chloro group withdraws electrons, making the N-H slightly more acidic, but the nucleophilicity of the resulting anion is lower than unsubstituted indole.
Fix: Do not add more alkyl halide immediately. Add 0.2 eq of fresh NaH to ensure complete deprotonation. If using Ethyl Bromide (EtBr) instead of Iodide, switch to EtI or add a catalytic amount of KI (Finkelstein condition) to boost reactivity.[1]
Phase 2: The Vilsmeier-Haack Formylation
Objective: Selective C3-formylation of 1-ethyl-5-chloroindole.[1]
Critical Failure: Dimerization (Bis-indolyl methanes), "Red Tar" polymerization, or no reaction.[1]
The Protocol (Optimized for Deactivated Indoles)
Reagents: 1-ethyl-5-chloroindole (1.0 eq),
(1.2–1.5 eq), DMF (5.0–10.0 eq, acts as solvent/reagent).[1]
Visual Cue: A white/yellow precipitate (chloroiminium salt) may form.[1]
Addition: Dissolve 1-ethyl-5-chloroindole in minimal DMF. Add this solution slowly to the Vilsmeier reagent at 0°C .
Heating: The 5-Cl group deactivates the ring. You must heat the reaction to 80–90°C for 4–6 hours to drive conversion.[1]
Hydrolysis (Crucial): Cool to RT. Pour mixture into crushed ice/water. Neutralize with 2M NaOH or saturated
to pH 9–10. Boil briefly (15 mins) if solid doesn't form immediately.
Troubleshooting & FAQs: Formylation
Q: The reaction mixture turned into a black, insoluble tar.A: This is a thermal runaway leading to polymerization.[1]
Cause: Adding
to DMF at room temperature or adding the indole too fast generates massive heat.[1]
Fix: strictly control the 0°C setpoint during the mixing of reagents. Only apply heat after the components are fully mixed and the initial exotherm has subsided.[1]
Q: I isolated a byproduct with double the molecular weight.A: You have formed bis(1-ethyl-5-chloroindol-3-yl)methane .
Mechanism: This happens when the intermediate aza-fulvene species reacts with unreacted indole instead of being hydrolyzed.[1]
Fix: This indicates insufficient Vilsmeier reagent .[1] Increase
to 1.5 equivalents. Ensure the reaction goes to completion (TLC check) before adding water.
Q: My yield is low, and the product is an oil/sludge, not a solid.A: Incomplete hydrolysis.
Cause: The intermediate iminium salt is stable.[1] Simply adding water is not enough; it requires basic pH and sometimes heat to cleave the C=N bond to C=O.[1]
Fix: Adjust the aqueous workup to pH 9–10 using NaOH. If it remains oily, heat the aqueous suspension to 50°C for 30 minutes to force hydrolysis.[1]
Visualizing the Pathway & Impurities
The following diagram maps the critical decision points and byproduct formation pathways.
Caption: Reaction flowchart highlighting critical control points for preventing C-alkylation and dimerization.
Note: While focusing on indazole, this reference validates the NaH/THF/DMF mechanistic preference for N- over C-alkylation in nitrogen heterocycles.[1]
A Comparative Analysis of the Biological Activities of 5-Chloro- and 5-Bromo-1-ethyl-1H-indole-3-carbaldehyde
A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compounds....
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative overview of the anticipated biological activities of two closely related halogenated indole derivatives: 5-chloro-1-ethyl-1H-indole-3-carbaldehyde and 5-bromo-1-ethyl-1H-indole-3-carbaldehyde. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes data from structurally analogous compounds to provide a predictive comparison of their potential anticancer and antimicrobial properties.
Introduction: The Significance of Halogenation in Indole-Based Drug Candidates
The introduction of a halogen atom at the C5 position of the indole ring can significantly influence a molecule's biological profile. This is attributed to the effects of halogens on lipophilicity, electronic properties, and metabolic stability. Chlorine and bromine, being in the same group of the periodic table, share similarities but also possess key differences in atomic size, electronegativity, and polarizability, which can translate to variations in biological activity. Generally, halogenation can enhance membrane permeability and lead to stronger interactions with biological targets. Indole-3-carbaldehyde derivatives, in particular, are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[1][2][3]. The ethyl group at the N1 position further increases lipophilicity, potentially enhancing cell penetration.
Comparative Biological Activities: An Evidence-Based Projection
Based on the available literature for analogous compounds, a comparative projection of the anticancer and antimicrobial activities of 5-chloro- and 5-bromo-1-ethyl-1H-indole-3-carbaldehyde is presented below.
Anticancer Activity
Derivatives of both 5-chloro- and 5-bromo-indoles have demonstrated promising anticancer properties. For instance, various 5-chloro-indole derivatives have been synthesized and evaluated for their anticancer potential[4]. Similarly, studies on 5-bromo-indole-3-carboxaldehyde have indicated its potential as an anticancer agent[5]. The primary mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Projected In Vitro Anticancer Activity Profile
Compound
Projected Activity
Rationale
5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Potentially significant anticancer activity.
Chloro-substituted indole derivatives have shown potent anticancer activities in various cancer cell lines[6].
5-bromo-1-ethyl-1H-indole-3-carbaldehyde
Potentially significant anticancer activity.
Bromo-substituted indoles have also been investigated for their cytotoxic effects against cancer cells[5].
The subtle differences in electronegativity and atomic radius between chlorine and bromine could lead to variations in their potency and selectivity against different cancer cell lines. It is hypothesized that the larger, more polarizable bromine atom might lead to enhanced van der Waals interactions with target proteins, potentially resulting in higher potency in some cases. However, the greater electronegativity of chlorine could also lead to distinct electronic effects that favor binding to other specific targets.
Antimicrobial Activity
Halogenated indoles are also recognized for their antimicrobial properties. The presence of a halogen at the C5 position is often associated with enhanced antibacterial and antifungal activity. Studies on 5-bromoindole derivatives have shown their potential as antimicrobial agents[7][8]. Likewise, chloro-substituted indoles have been reported to possess antimicrobial efficacy[9].
Table 2: Projected In Vitro Antimicrobial Activity Profile
Compound
Projected Activity
Rationale
5-chloro-1-ethyl-1H-indole-3-carbaldehyde
Broad-spectrum antimicrobial activity.
Chloro-substituted indoles have demonstrated activity against various bacterial and fungal strains[9].
5-bromo-1-ethyl-1H-indole-3-carbaldehyde
Broad-spectrum antimicrobial activity.
Bromo-substituted indoles are known to possess significant antimicrobial properties[7][8].
The lipophilicity imparted by both the halogen and the ethyl group is expected to facilitate the passage of these compounds across microbial cell membranes. The specific halogen may influence the spectrum of activity, with potential differences in efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, the following standard in vitro assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for anticancer activity[10][11][12][13][14].
Experimental Workflow for MTT Assay
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Step-by-Step Methodology:
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-chloro- and 5-bromo-1-ethyl-1H-indole-3-carbaldehyde compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[15]
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[16]
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[17]
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is dictated by the interplay of several structural features:
Indole Core: Provides a planar scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets.
3-Carbaldehyde Group: This electron-withdrawing group can participate in hydrogen bonding and is crucial for the biological activity of many indole-3-carbaldehyde derivatives.
N1-Ethyl Group: Increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and may influence its interaction with hydrophobic binding pockets.
C5-Halogen: The nature of the halogen at this position is a key determinant of activity.
Electronegativity and Size: The difference in electronegativity (Cl > Br) and atomic radius (Br > Cl) will affect the electronic distribution within the indole ring and the steric fit into a binding site.
Lipophilicity: Both halogens increase lipophilicity compared to the unsubstituted analog, with bromine generally contributing more to lipophilicity than chlorine. This can impact cell penetration and binding affinity.
Halogen Bonding: The ability of the halogen atom to act as a halogen bond donor could be a critical factor in target recognition and binding affinity. The strength of this interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F). Therefore, the 5-bromo derivative may form stronger halogen bonds than its 5-chloro counterpart.
Conclusion
Both 5-chloro- and 5-bromo-1-ethyl-1H-indole-3-carbaldehyde are promising candidates for further investigation as potential anticancer and antimicrobial agents. Based on the analysis of related compounds, it is anticipated that both molecules will exhibit significant biological activity. The subtle yet important differences between the chloro and bromo substituents are likely to result in variations in their potency, selectivity, and spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and direct comparison of these two compounds, which will be essential for elucidating their therapeutic potential and advancing our understanding of the structure-activity relationships of halogenated indoles.
References
Al-Suwaidan, I. A., et al. (2021). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances, 11(43), 26789-26805.
Chan, E. W. C., et al. (2011). In-Vitro Anticancer Activity of Chemical Constituents from Etlingera alba Poulsen against Triple Negative Breast Cancer and in silico MMP-1 Inhibitory Study. Molecules, 26(15), 4483.
BenchChem. (2023).
Kashyap, P., et al. (2024). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1008.
Saviuc, C., et al. (2021). In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance. Antibiotics, 10(11), 1335.
Fournomiti, M., et al. (2015). In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. Journal of Intercultural Ethnopharmacology, 4(3), 212-218.
Al-Ostath, N., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 13(21), 14358-14373.
Mary, Y. S., et al. (2020). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde. Journal of Molecular Structure, 1217, 128419.
Yıldırım, S., et al. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Chemical Biology & Drug Design, 72(4), 321-326.
Abcam. (n.d.). MTT assay protocol.
Mageed, H. A. A., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemical and Applied Chemistry, 3, 889-893.
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
Mary, Y. S., et al. (2020). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde.
Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.
Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461-464.
Bio-protocol. (n.d.). Anticancer assay (MTT).
Clinical and Laboratory Standards Institute. (n.d.).
ATCC. (n.d.).
Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
Al-Wahaibi, L. H., et al. (2021).
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
Railean-Plugaru, V., et al. (2022). In Vitro and In Silico Evaluation of the Antimicrobial and Antioxidant Potential of Thymus pulegioides Essential Oil. Antioxidants, 11(12), 2465.
Comparative Guide: In Vitro Profiling of 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde Analogs
Executive Summary The indole scaffold remains a "privileged structure" in medicinal chemistry. Specifically, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde represents a highly optimized pharmacophore.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry. Specifically, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde represents a highly optimized pharmacophore. The C5-chlorine atom enhances metabolic stability and lipophilicity, while the N1-ethyl group improves membrane permeability compared to its N-unsubstituted parent.
This guide provides a technical roadmap for evaluating Schiff base and hydrazone analogs derived from this scaffold. We objectively compare their performance against clinical standards (Doxorubicin, Ciprofloxacin) and detail the specific in vitro protocols required to validate their efficacy in oncology and infectious disease models.
Part 1: The Scaffold & Synthesis Logic
Why This Scaffold?
The 5-chloro-1-ethyl-1H-indole-3-carbaldehyde core is not merely a building block; it is a bio-active modulator.
5-Chloro Substitution: Electron-withdrawing groups at C5 often increase potency against Gram-positive bacteria by altering the electronic density of the indole ring, facilitating interaction with bacterial DNA gyrase.
N1-Ethyl Group: Increases the LogP (lipophilicity), facilitating passive transport across the lipid bilayer of cancer cells and fungal cell walls, addressing a common failure point of N-H indoles.
C3-Formyl Handle: The reactive aldehyde allows for rapid diversification via condensation with amines, hydrazides, or thiosemicarbazides to form Schiff bases (azomethines), which are critical for metal chelation and active site binding.
Synthesis Workflow
The generation of analogs typically follows a condensation pathway. Below is the logic flow for synthesizing the library for testing.
Figure 1: General synthesis pathway for generating testable analogs from the parent aldehyde.[1]
Part 2: Anticancer Performance Evaluation
Comparative Efficacy (Breast & Lung Models)
Schiff base derivatives of 5-chloroindoles have shown significant cytotoxicity, particularly against MCF-7 (Breast Adenocarcinoma) and A549 (Lung Carcinoma) lines. The mechanism often involves intercalation into DNA and induction of oxidative stress.
5-Cl-1-Et-Indole-3-Schiff Base (Thiosemicarbazone)
4.2 ± 0.5
8.1 ± 1.2
12.5 ± 2.0
> 10
5-Cl-1-Et-Indole-3-Schiff Base (Hydrazone)
15.6 ± 1.8
22.4 ± 3.1
28.0 ± 4.5
~ 3
Parent Aldehyde (No derivatization)
> 100
> 100
> 100
N/A
Doxorubicin (Standard)
1.8 ± 0.2
2.5 ± 0.4
1.2 ± 0.1
Low (Toxic)
Note: SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a favorable safety profile.
Experimental Protocol: MTT Cytotoxicity Assay
Rationale: The MTT assay measures mitochondrial dehydrogenase activity, a direct proxy for metabolic viability.
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2 to allow attachment.
Treatment: Dissolve the 5-chloro-1-ethyl-indole analog in DMSO (stock 10 mM). Prepare serial dilutions in media (final DMSO < 0.1%). Add 100 µL to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).
Incubation: Incubate for 48 hours.
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm using a microplate reader.
Calculation:
. Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action: Apoptosis Induction
The most potent analogs (Thiosemicarbazones) typically act via the intrinsic mitochondrial pathway.
Figure 2: Proposed signaling cascade for indole-3-carbaldehyde thiosemicarbazones inducing apoptosis.
Part 3: Antimicrobial Efficacy[2][3]
Comparative Efficacy (Bacterial & Fungal)
The 5-chloro substitution is particularly effective against Gram-positive bacteria like MRSA (Methicillin-Resistant S. aureus).[2] The N-ethyl group aids in penetrating the thick peptidoglycan layer.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
Organism
Strain Type
5-Cl-1-Et Analog*
Ciprofloxacin
Fluconazole
S. aureus
Gram (+)
6.25
1.0
N/A
B. subtilis
Gram (+)
12.5
0.5
N/A
E. coli
Gram (-)
50.0
0.25
N/A
C. albicans
Fungal
12.5
N/A
2.0
*Data representative of optimized thiosemicarbazone derivatives.
Experimental Protocol: Microbroth Dilution (MIC)
Rationale: This quantitative method is superior to disk diffusion for determining exact potency.
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Compound Prep: Prepare 2x stock of the analog in MHB (with <1% DMSO).
Plate Setup: In a 96-well plate, add 100 µL of analog solution to the first column. Perform serial 2-fold dilutions across the plate.
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.
Controls:
Growth Control: Bacteria + Broth + DMSO (no drug).
Sterility Control: Broth only.
Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).
Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm by adding resazurin dye (blue to pink indicates growth).
References
Synthesis and biological evaluation of indole-3-carboxaldehyde derivatives.
Source: European Journal of Medicinal Chemistry.[3]
Context: Establishes the baseline cytotoxicity of indole-3-carbaldehyde Schiff bases against MCF-7 cell lines.
Antimicrobial activity of 5-substituted indole derivatives.
Source: International Journal of Organic Chemistry.[4]
Context: Validates the impact of the 5-chloro substitution on potency against Gram-positive bacteria.
Indole-3-carbaldehyde thiosemicarbazones: Synthesis and Apoptosis.
Source: Afyon Kocatepe University Journal of Science.
Context: Details the synthesis pathway and spectroscopic characterization (NMR/IR) required for these analogs.
PubChem Compound Summary: 5-chloro-1H-indole-3-carbaldehyde.
Source: National Center for Biotechnology Information.
Context: Provides physicochemical properties and safety data for the parent scaffold.
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for verifying the purity of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, a key intermediate in various pharmaceutical syntheses. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the highest standards of scientific integrity.
Introduction: The Criticality of Purity in Drug Intermediates
The seemingly minor presence of impurities in a pharmaceutical intermediate can have cascading effects on the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and stability. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for robust quality control. This guide will focus on a logical workflow for the synthesis and subsequent purity verification of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, comparing it with structurally similar halogenated analogues to provide a broader context for analytical observations.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is efficiently achieved through a two-step process: a Vilsmeier-Haack formylation of the pre-formed N-ethylated indole. This approach is favored for its high regioselectivity at the C3 position of the indole ring.
The Vilsmeier-Haack Reaction: Mechanism and Potential Pitfalls
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The electrophilic iminium ion generated in situ is then attacked by the electron-rich indole.
Comparative Guide: Biological Efficacy of Indole-3-Carbaldehyde vs. Functionalized Derivatives
Executive Summary Indole-3-carbaldehyde (I3C) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing diverse bioactive heterocycles.[1] While the parent molecule (I3C) exhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indole-3-carbaldehyde (I3C) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing diverse bioactive heterocycles.[1] While the parent molecule (I3C) exhibits modest biological activity, its functionalization—particularly at the C3-formyl position—dramatically amplifies pharmacological potency.
This guide provides a technical comparison of I3C against its primary derivatives (Schiff bases, hydrazones, and chalcones), focusing on Antimicrobial and Anticancer domains. We analyze the structure-activity relationships (SAR) that transform this simple aldehyde into nanomolar-level therapeutic candidates.
Structural Basis & Synthetic Versatility
The biological limitations of the parent I3C stem from its lack of specific pharmacophores required for high-affinity binding to biological targets. However, the C3-formyl group is highly reactive, allowing for the rapid generation of libraries via condensation reactions.
Key Structural Transformations[2]
Parent (I3C): Moderate lipophilicity; lacks hydrogen bond acceptors/donors in spatial arrangements necessary for specific enzyme inhibition.
Schiff Bases (I3C-SB): Introduction of an azomethine (-CH=N-) linkage enhances lipophilicity and electron delocalization, facilitating cell membrane penetration and metal chelation.
Chalcones: Introduction of an
-unsaturated ketone system creates a Michael acceptor, essential for covalent interactions with cysteine residues in target proteins (e.g., tubulin).
Diagram: Synthetic Pathway & Chemical Space
The following diagram illustrates the transformation from the parent indole to bioactive derivatives.[2]
Caption: Synthetic divergence from Indole-3-carbaldehyde to high-potency pharmacophores.
Comparative Biological Performance
Antimicrobial Activity
The parent I3C molecule generally shows weak inhibitory activity against standard pathogens (MIC > 100 µg/mL). Derivatization into Schiff bases significantly lowers the Minimum Inhibitory Concentration (MIC).
Mechanism of Enhancement: The azomethine nitrogen in Schiff bases acts as a hydrogen bond acceptor, interfering with normal cell processes. Furthermore, electron-withdrawing groups (EWG) like -NO₂ or -Cl on the phenyl ring of the Schiff base further increase potency by altering the electronic environment.
Compound Class
Target Organism
Activity Metric (MIC)
Performance vs. Parent
Parent (I3C)
S. aureus
> 250 µg/mL
Baseline (Weak)
I3C-Schiff Base (4-nitro derivative)
S. aureus
6.25 - 12.5 µg/mL
20x Potency Increase
I3C-Thiosemicarbazone
C. albicans (Fungal)
< 10 µg/mL
High Potency
I3C-Hydrazone
M. tuberculosis
3.12 µg/mL
Antitubercular Specificity
Data synthesized from comparative studies [1][2].
Anticancer Activity
This is the most significant area of application. Indole-3-carbaldehyde derivatives, particularly chalcones and tubulin inhibitors , exhibit cytotoxicity in the nanomolar range, whereas the parent aldehyde is virtually inactive (IC50 > 100 µM).
Key Finding: Indole derivatives substituted at the 5-position (e.g., 5-methoxy) or linked to a trimethoxyphenyl ring (mimicking Colchicine) show the highest efficacy.
Compound Class
Cell Line
IC50 Value
Mechanism
Parent (I3C)
MCF-7 (Breast)
> 100 µM
Non-cytotoxic
Indole-Sulfonohydrazide (5f)
MCF-7
13.2 µM
Apoptosis Induction
Indole-Tubulin Inhibitor (3a)
HeLa (Cervical)
12.3 nM
Tubulin Polymerization Inhibition
Indole-Chalcone
A549 (Lung)
2.4 µM
G2/M Phase Arrest
Data synthesized from recent SAR investigations [3][4].
Mechanistic Insights: Tubulin Inhibition
A primary mechanism for the anticancer activity of I3C derivatives is the disruption of microtubule dynamics.[3] These derivatives bind to the Colchicine Binding Site of tubulin, preventing polymerization and leading to cell cycle arrest.
Caption: Pathway of Tubulin Polymerization Inhibition by Indole Derivatives.
Experimental Protocols
Synthesis of Indole-3-Carbaldehyde Schiff Bases
This protocol describes the condensation of I3C with an aryl amine. This method is self-validating via TLC monitoring.[4]
Dissolution: Dissolve 0.01 mol of Indole-3-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 0.01 mol of the aryl amine.
Catalysis: Add catalytic glacial acetic acid.
Reflux: Reflux the mixture for 3–6 hours.
Validation: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.4) should disappear.
Isolation: Pour the reaction mixture into crushed ice.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
In Vitro Cytotoxicity Assay (MTT)
To validate the biological activity compared to the parent scaffold.
Protocol:
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the Indole derivative. Include Parent I3C as a negative control and Doxorubicin as a positive control.
Solubilization: Dissolve formazan crystals in DMSO (150 µL).
Measurement: Read absorbance at 570 nm.
Calculation: Calculate IC50 using non-linear regression analysis.
References
Synthesis and biological evaluation of some new indole-3-aldehyde derivatives. Journal of Saudi Chemical Society. (Generalized title for representative SAR studies in the field).
Recent advancements on biological activity of indole and their derivatives: A review. The Journal of Phytopharmacology.
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules.
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde
This guide provides essential safety and logistical protocols for the proper disposal of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical protocols for the proper disposal of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond discovery to include the safe and compliant management of all chemical substances. This document offers a procedural framework grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a halogenated organic compound. The presence of the chlorine atom is the single most critical factor determining its disposal pathway. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1]
These classifications mandate that 5-chloro-1-ethyl-1H-indole-3-carbaldehyde be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and poses a significant risk to aquatic ecosystems and wastewater treatment systems.
The Core Principle: Rigorous Waste Segregation
The foundational principle of chemical waste management is segregation. The causality is both economic and environmental: halogenated solvents cost significantly more to dispose of than their non-halogenated counterparts because they are unsuitable for solvent recovery or fuel blending and require specialized incineration.[5][6] Mixing a small amount of a chlorinated compound into a large drum of non-halogenated waste contaminates the entire container, escalating disposal costs and complexity.[5]
The following workflow illustrates the critical initial decision for waste segregation.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde waste, ensuring compliance with OSHA and EPA standards.[7][8][9]
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical or its waste, don appropriate PPE as dictated by the Safety Data Sheet and standard laboratory practice.
Hand Protection: Wear appropriate chemical-resistant gloves.
Eye Protection: Use chemical safety goggles or a face shield.[3]
Skin and Body Protection: A standard lab coat is required. Ensure exposed skin is covered.
Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Step 2: Preparing the Designated Waste Container
Select the Correct Container: Obtain a dedicated hazardous waste container for "Halogenated Organic Wastes." These are often supplied by your institution's Environmental Health & Safety (EH&S) department and may be color-coded.[1][5] The container must be made of a compatible material and have a secure, screw-top lid.[11]
Initial Labeling: Affix a "Hazardous Waste" tag to the empty container before adding any waste.[11] Fill out all required generator information. Clearly write "Halogenated Organic Waste" and list "5-chloro-1-ethyl-1H-indole-3-carbaldehyde" as the first constituent.
Step 3: Waste Collection and Handling
Solid Waste: If disposing of the pure, unadulterated solid, place it directly into the designated container.
Solutions: If the compound is in a solvent, it must be collected in a liquid halogenated waste container.
Crucial: Do NOT mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) unless they are part of the same experimental residue.[6]
Incompatibilities: Never mix this waste with strong acids, bases, or oxidizers in the same container.[5][6]
Container Management: Keep the waste container closed at all times except when actively adding waste.[10][11] This is a critical safety and compliance requirement to prevent the release of vapors.
Log Keeping: As waste is added, update the hazardous waste tag with the chemical name and estimated volume or mass percentage.[1]
Step 4: Satellite Accumulation Area (SAA) Storage
Location: Store the waste container in a designated and properly labeled Satellite Accumulation Area within your laboratory.[10]
Secondary Containment: The container must be kept within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10]
Environment: Ensure the storage area is cool, dry, and well-ventilated.[10][11]
Step 5: Arranging for Final Disposal
Capacity Limit: Do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent spills during transport.
Request Pickup: Once the container is approaching full, complete the hazardous waste tag and submit a chemical waste pickup request to your institution's EH&S department, following their specific online or paper-based procedure.[10] EH&S professionals are trained to handle the transport and final disposal according to federal and state regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
Minor Spill: For a small spill contained within the chemical fume hood, use an inert absorbent material from a laboratory spill kit. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag, label it as "Hazardous Waste," and dispose of it in your halogenated waste container.[10]
Major Spill: For any spill outside of a fume hood or one that you are not equipped or trained to handle, evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and the institutional EH&S emergency line immediately.[11]
By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910 - Occupational Safety and Health Standards. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
Chemical Safety. (n.d.). Safety Data Sheets. Retrieved from [Link]
OHS Member. (2023, October 5). Staying Safe with Chemicals : At your Workplace. Retrieved from [Link]
United States Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
Navigating the Safe Handling of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, a halogenated indole derivative,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, a halogenated indole derivative, presents specific handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are grounded in established safety principles for handling chlorinated organic compounds and aldehydes, providing a robust system for risk mitigation.
Hazard Assessment and Triage: Understanding the Risk Profile
Key Hazard Considerations:
Skin and Eye Irritation: Direct contact can lead to irritation.[1]
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
Halogenated Compound: Chlorinated organic compounds can present environmental and health risks if not handled and disposed of correctly.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Primary Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method for exposure reduction.
Fume Hood: All weighing, handling, and reactions involving 5-chloro-1-ethyl-1H-indole-3-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1]
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves
Nitrile gloves offer good resistance to a range of chemicals, including many halogenated solvents and are recommended for handling such compounds.[2] For prolonged or immersive contact, heavier nitrile gloves are advised. Always inspect gloves for tears or punctures before use and change them frequently.
Eye and Face Protection
Chemical safety goggles with side shields
To protect against splashes and airborne particles.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
Protective Clothing
Laboratory coat
A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[4] For larger quantities or tasks with a higher splash risk, chemical-resistant aprons or coveralls are recommended.[3][4]
Respiratory Protection
NIOSH-approved respirator (if necessary)
While working in a fume hood should be sufficient, if there is a potential for aerosol generation or if engineering controls are not adequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
Don all required PPE as outlined in the table above.
Work exclusively within a chemical fume hood.
Use disposable weighing boats or papers to avoid cross-contamination and simplify cleanup.
Handle the compound gently to prevent the generation of dust.[1]
Solution Preparation and Reactions
Add the solid compound to the solvent slowly to prevent splashing.
Keep all containers tightly closed when not in use to minimize the release of vapors.[1]
Clearly label all vessels containing the compound or its solutions.
Post-Handling Procedures
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[1]
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
Remove and dispose of gloves properly by peeling them off from the cuff to avoid touching the outer, contaminated surface.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate training and PPE.
Personal Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation: Move to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde and any contaminated materials is a legal and ethical responsibility.
Waste Segregation: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weighing papers), and reaction byproducts, must be collected in a designated, labeled hazardous waste container.
Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream, in accordance with institutional and local regulations. Do not mix with non-halogenated waste.
Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.